molecular formula C12H14O B8358920 4-(Allyloxy)indane

4-(Allyloxy)indane

Cat. No.: B8358920
M. Wt: 174.24 g/mol
InChI Key: HCLUDDUOXLFNRO-UHFFFAOYSA-N
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Description

Contextualization within Indane Chemistry Research

The indane scaffold, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in chemistry. tdx.cat Its rigid framework is a key component in a wide range of molecules with significant applications. Derivatives of indane are found in pharmaceuticals, agrochemicals, and materials science. tcichemicals.comcore.ac.uk For instance, the indane structure is a core component of marketed drugs. core.ac.uk The presence of the indane system can decrease molecular flexibility, which can be advantageous in the design of therapeutic agents by providing a specific three-dimensional arrangement of functional groups. tdx.cat

Research into indane chemistry is extensive, with a focus on the synthesis of substituted indanes and their subsequent transformations. The functionalization of the indane core at various positions allows for the fine-tuning of its chemical and physical properties. 1-Amino-2-indanol, for example, is a well-known chiral auxiliary and ligand used in asymmetric synthesis. mdpi.com The study of compounds like 4-(allyloxy)indane is situated within this broader context of creating and utilizing functionalized indane derivatives for the construction of complex molecules.

Significance of Allylic Ethers in Organic Transformations

Allylic ethers are a highly important class of compounds in organic synthesis due to the versatile reactivity of the allyl group. wikipedia.orgvedantu.com The carbon-carbon double bond and the adjacent ether linkage allow for a range of transformations, making allylic ethers valuable intermediates.

One of the most significant reactions of aryl allyl ethers, such as this compound, is the Claisen rearrangement . This wikipedia.orgwikipedia.org-sigmatropic rearrangement, discovered by Rainer Ludwig Claisen in 1912, involves the thermal or Lewis acid-catalyzed conversion of an allyl aryl ether to a C-allylphenol. wikipedia.orgvedantu.com In the specific case of this compound, thermal rearrangement leads to the formation of 5-allyl-4-hydroxyindane. rsc.org This reaction is a powerful tool for carbon-carbon bond formation and proceeds through a concerted, intramolecular mechanism involving a cyclic transition state. wikipedia.org

The Claisen rearrangement has numerous variations, which expand its synthetic utility. These modified rearrangements allow for the synthesis of a wide array of γ,δ-unsaturated carbonyl compounds, amides, and esters under various reaction conditions. tcichemicals.com

Rearrangement Type Reactants Product
Johnson-Claisen Allylic alcohol, Orthoester γ,δ-Unsaturated ester
Eschenmoser-Claisen Allylic alcohol, N,N-Dimethylacetamide dimethyl acetal γ,δ-Unsaturated amide
Ireland-Claisen Allylic carboxylate, Strong base γ,δ-Unsaturated carboxylic acid
Bellus-Claisen Allylic ether/amine/thioether, Ketene γ,δ-Unsaturated ester/amide/thioester

Beyond the Claisen rearrangement, the allyl group in allylic ethers can serve as a protecting group for alcohols. It is stable under a variety of conditions but can be selectively removed, often under mild conditions using transition metal catalysts. This allows for the protection of a hydroxyl group while other chemical transformations are carried out on the molecule.

Historical Development of Academic Research Involving this compound

The academic investigation of this compound is intrinsically linked to the historical development of both indane chemistry and the study of allylic ether rearrangements. Research into the chemistry of indanols, the precursors to allyloxyindanes, has been ongoing for many decades. Early work focused on the synthesis and reactions of indan-4-ol, establishing the fundamental reactivity of this scaffold. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-prop-2-enoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H14O/c1-2-9-13-12-8-4-6-10-5-3-7-11(10)12/h2,4,6,8H,1,3,5,7,9H2

InChI Key

HCLUDDUOXLFNRO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC2=C1CCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Allyloxy Indane and Its Functionalized Derivatives

Strategic Approaches to the Indane Framework Precursors for Allylation

The synthesis of 4-(allyloxy)indane necessitates the preparation of a suitable indane precursor bearing a functional group, typically a hydroxyl group, at the 4-position, which can then undergo allylation. Various strategies exist for constructing the indane framework.

One approach involves the cyclization of appropriately substituted aromatic precursors. For instance, intramolecular Friedel-Crafts cyclization reactions can be employed to form the five-membered ring of the indane system. The synthesis of 1,1-dimethyl-4-indanol derivatives, related indane structures, has been achieved through intramolecular Friedel-Crafts cyclization of 2-(3-methyl-2-butenyl)phenols or 1-methoxy-2-(3-methyl-2-butenyl)benzenes, followed by demethylation where necessary. The solvent choice was found to be critical in these Friedel-Crafts reactions, influencing the reaction outcome and product formation tandfonline.com.

Another strategy involves transition metal-catalyzed annulation reactions. A triflimide-catalyzed annulation of benzylic alcohols with allylsilanes has been reported for the synthesis of indane structures. This method allows for the rapid construction of complexity from readily available starting materials, yielding diverse sets of products. The reaction involves the formation of a carbocation from the benzylic alcohol, followed by allylsilane addition and an ensuing Friedel-Crafts alkylation to deliver the indane core rsc.orgnih.gov.

Indane-1,3-dione derivatives can also serve as building blocks or precursors for the synthesis of substituted indanes. Various synthetic procedures exist for preparing indane-1,3-dione, including the nucleophilic addition of alkyl acetate (B1210297) on dialkyl phthalate (B1215562) under basic conditions, followed by hydrolysis and decarboxylation nih.gov. While indane-1,3-dione itself may not be a direct precursor for 4-hydroxyindane, its substituted derivatives and synthetic methodologies are relevant to constructing functionalized indane cores. For example, multisubstituted indanedione-based spiropyrans can be constructed via cascade reactions researchgate.net.

The synthesis of 4-hydroxy-1-indene, a related structure that could potentially be converted to 4-hydroxyindane, has been reported starting from 4-hydroxyindanone prepchem.com. This route involves a sequence of reactions including reduction and dehydration.

Ethereal Linkage Formation Strategies: Allylation Reactions

The formation of the allyloxy group in this compound involves the creation of an ethereal linkage between the hydroxyl group of a 4-hydroxyindane precursor and an allyl source. Allylation reactions of phenols and alcohols are well-established methods for synthesizing allyl ethers.

Traditionally, the Williamson ether synthesis, involving the reaction of a phenoxide or alkoxide with an alkyl halide, is a common method for forming ethers rsc.org. For the synthesis of this compound, this would involve reacting 4-hydroxyindane with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base. However, allylation of phenols can sometimes lead to a mixture of O-allylation (ether formation) and C-allylation products, where the allyl group attaches to the aromatic ring google.com. Selective O-allylation is often desired for this compound synthesis.

Research on the allylation of phenols has explored various conditions and catalysts to favor O-allylation. For instance, selective modification of lignin (B12514952) phenols to form aryl allyl ethers has been demonstrated using allyl chloride under benign conditions rsc.org.

Catalytic Allylation Protocols for this compound Synthesis

Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions for allylation reactions. Transition metal catalysts, particularly palladium and ruthenium complexes, have been investigated for the allylation of phenols and alcohols universiteitleiden.nl.

Palladium-catalyzed allylation reactions are prominent in organic synthesis, often involving π-allyl palladium intermediates universiteitleiden.nlnih.gov. A Pd[BiPhePhos] catalyst has been shown to enable the allylation of nonactivated phenols with nonderivatized allylic alcohols, producing allylated phenolic ethers with water as the only byproduct and favoring O-allylation over C-allylation organic-chemistry.org. While this specific example pertains to simple phenols, similar catalytic principles could potentially be applied or adapted for the allylation of 4-hydroxyindane.

Iridium catalysts have also been reported for allylation reactions, including the N-allylation of indoles nih.gov and the enantioselective decarboxylative allylic etherification of aryl allyl carbonates rsc.org. Although these examples involve different substrates or reaction types, they highlight the potential of iridium complexes in catalytic allylation strategies.

Other metal ions and complexes, such as those based on molybdenum and rhodium, have also been explored as catalysts for allylation reactions universiteitleiden.nl. The choice of catalyst and ligands is crucial for controlling the regioselectivity (O- vs. C-allylation) and chemoselectivity when other functional groups are present.

Specific catalytic protocols for the synthesis of this compound are not extensively detailed in the provided search results. However, the synthesis of 7-allyloxy-4-methoxy-2,5-dimethyl-indan-1-one, a functionalized allyloxyindane derivative, has been reported. This compound was synthesized from 4,7-dimethoxy-2,5-dimethyl-indan-1-one using boron trichloride (B1173362) and sodium hydride, followed by reaction with an allyl halide molaid.com. This suggests that for substituted indanones, deprotection of a protected hydroxyl group followed by allylation can be a viable route.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis iupac.orggoogle.com. Applying these principles to the synthesis of this compound involves considering environmentally friendly solvents, catalysts, and reagents.

Using water as a solvent for allylation reactions aligns with green chemistry principles. Some catalytic allylation reactions have been successfully conducted in water universiteitleiden.nlchemrxiv.org. For example, a water-soluble Pd-catalyst with sulfonated phosphines as ligands has been used for the allylation of phenols in water universiteitleiden.nl.

Magnetically extractable catalysts represent another green chemistry approach, allowing for easier separation and recycling of the catalyst researchcommons.org. Allyl phenyl ethers have been synthesized in water using O-alkylation of phenols with allylacetates in the presence of a magnetically extractable heterogeneous Pd catalyst researchcommons.org.

The development of catalytic methods that avoid stoichiometric amounts of hazardous reagents and minimize waste generation is a key aspect of green chemistry in synthesis. Utilizing renewable feedstocks and developing energy-efficient processes are also important considerations google.comchemrxiv.org. While specific green chemistry protocols for this compound synthesis are not detailed, the general advancements in green allylation and indane synthesis methodologies are relevant.

Chemo- and Regioselective Synthesis of Substituted this compound Analogues

Synthesizing functionalized derivatives of this compound requires control over both chemo- and regioselectivity. Chemoselectivity ensures that the allylation reaction occurs preferentially at the desired hydroxyl group in the presence of other functional groups. Regioselectivity, particularly in the context of allylation of phenols, dictates whether O-allylation or C-allylation occurs google.com.

As mentioned earlier, the allylation of phenols can yield both allyl aryl ethers (O-allylation) and allylphenols (C-allylation) google.com. The reaction conditions, including the choice of base, solvent, and catalyst, play a significant role in determining the regioselectivity. For instance, using solid alkali metal phenoxide in a non-polar solvent with an allyl halide can favor C-allylation google.com. Conversely, certain catalytic systems, like the Pd[BiPhePhos] catalyst, have been shown to exclusively form the kinetically favored O-allylated products organic-chemistry.org.

For substituted 4-hydroxyindanes, chemoselectivity is important if other reactive functional groups are present. The allylation should selectively target the phenolic hydroxyl group at the 4-position.

Regioselective functionalization of indane or related aromatic systems can be achieved using directing group strategies in catalytic C-H activation reactions nih.gov. While this approach is more relevant to introducing substituents onto the indane core itself rather than forming the ether linkage, it highlights methods for controlling the position of substitution on the indane framework.

The synthesis of 7-allyloxy-4-methoxy-2,5-dimethyl-indan-1-one involves specific substitution on the indane ring (methoxy, methyl, and oxo groups) in addition to the allyloxy group molaid.com. The successful synthesis of such a compound demonstrates that selective functionalization of substituted indane precursors is achievable.

Applications of Flow Chemistry in this compound Synthesis

Flow chemistry, where reactions are conducted in continuous flow through channels or tubes, offers advantages in terms of reaction control, safety, scalability, and efficiency compared to traditional batch processes. While specific applications of flow chemistry for the synthesis of this compound were not found in the search results, flow chemistry has been applied to other allylation reactions and the synthesis of various organic compounds.

For example, a scalable continuous synthesis of 1-allyl sorbitol, another allylated compound, has been achieved in flow using indium catalysis in water chemrxiv.org. This demonstrates the potential of translating allylation reactions to flow systems for improved productivity and sustainability.

The synthesis of indane derivatives and related cyclic structures can also potentially benefit from flow chemistry approaches, particularly for reactions that require precise control of temperature, mixing, or reaction time.

Mechanistic Investigations of Reactions Involving 4 Allyloxy Indane

Detailed Analysis of Rearrangement Reactions

Rearrangement reactions are a cornerstone of organic synthesis, allowing for significant structural modifications. In the context of 4-(Allyloxy)indane, the Claisen rearrangement is of primary importance.

Claisen Rearrangement of this compound: Reaction Pathways and Transition State Characterization

The Claisen rearrangement is a clockss.orgclockss.org-sigmatropic rearrangement that occurs when allyl aryl ethers are heated. libretexts.orgwikipedia.orgorganic-chemistry.org For this compound, heating would initiate an intramolecular, concerted process to yield an ortho-allylphenol. libretexts.orglibretexts.orglibretexts.org The reaction proceeds through a highly ordered, cyclic transition state involving the concerted movement of six electrons. libretexts.orgwikipedia.orglibretexts.org

The primary product expected from the Claisen rearrangement of this compound is 5-allyl-indan-4-ol. This is because the allyl group migrates to the ortho position of the benzene (B151609) ring. byjus.com The mechanism involves the formation of a C-C bond between the C3 of the allyl group and the C5 of the indane ring, concurrent with the cleavage of the ether's C-O bond. libretexts.orglibretexts.org This initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol (B47542) product. libretexts.orgbyjus.com

Reaction Pathway:

clockss.orgclockss.org-Sigmatropic Shift: The starting material, this compound, upon heating, enters a six-membered, chair-like transition state. organic-chemistry.org

Intermediate Formation: A concerted bond formation and cleavage leads to the formation of a transient, non-aromatic intermediate, 6-allyl-6,7-dihydro-5H-inden-4-one. libretexts.org

Tautomerization: A rapid proton shift restores the aromaticity of the ring, yielding the final product, 5-allyl-indan-4-ol. byjus.com

The transition state of the Claisen rearrangement is a subject of detailed study. While often described as a synchronous concerted pathway via an aromatic-like transition state, some studies suggest an asynchronous stepwise pathway is also possible, depending on substitution and solvent effects. nih.govresearchgate.net The kinetics are typically first-order, and the reaction is often accelerated by polar, hydrogen-bonding solvents. wikipedia.orgbyjus.com Theoretical calculations on related systems, like allyl phenyl ether, have been used to analyze the electronic structure of the transition state, confirming the dearomatization of the phenyl ring during the process. rsc.org

If the ortho positions (C5 and C7) are blocked, the rearrangement can proceed to the para position (C6) through a subsequent Cope rearrangement of the initially formed ortho intermediate. organic-chemistry.org However, in this compound, the C5 and C7 positions are available, making the ortho rearrangement the favored pathway.

Exploration of Alternative Rearrangement Mechanisms from this compound

While the thermal Claisen rearrangement is the most common pathway, other mechanisms can be considered under different conditions:

Acid-Catalyzed Rearrangement: In the presence of strong acids, such as Lewis acids like zinc powder, an ionic mechanism can occur. benthamopenarchives.com This involves the coordination of the acid to the ether oxygen, generating a polar transition state that facilitates the rearrangement at lower temperatures. benthamopenarchives.com Mechanistic investigations using ESI-MS and quantum chemical calculations have revealed the potential for diverse pathways, including fragmentation and unusual meta-arylation, depending on the substrate and conditions. rsc.org

Photo-Claisen Rearrangement: Although less common for simple aryl allyl ethers, photo-induced rearrangements can sometimes occur, proceeding through different intermediates than the thermal reaction. wikipedia.org

Palladium-Catalyzed Rearrangements: Transition metals like palladium can catalyze rearrangements of allyl ethers. uni-muenchen.de These reactions may proceed through the formation of a π-allyl palladium complex, leading to products of a formal clockss.orgclockss.org rearrangement. pitt.edu

Investigation of Electrophilic Aromatic Substitution Patterns on the this compound Indane Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. dalalinstitute.com The regiochemical outcome of EAS on the this compound core is dictated by the directing effects of the substituents on the benzene ring.

The allyloxy group (-O-allyl) is an activating group and an ortho, para-director. masterorganicchemistry.com This is due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile. fscj.edu The fused, saturated five-membered ring of the indane moiety acts as a weakly activating alkyl group, also directing ortho and para.

In this compound, the positions available for substitution on the aromatic ring are C5, C6, and C7.

C5 and C7: These positions are ortho to the strongly activating allyloxy group.

C6: This position is meta to the allyloxy group and para to the fused ring junction.

Given the powerful directing effect of the allyloxy group, electrophilic substitution is expected to occur predominantly at the ortho positions (C5 and C7). masterorganicchemistry.com The fused aliphatic ring might introduce some steric hindrance, potentially favoring substitution at the C7 position over the more sterically encumbered C5 position, which is flanked by both the allyloxy group and the fused ring. However, the electronic activation by the allyloxy group is the dominant factor. libretexts.org

Predicted Regioselectivity for Common EAS Reactions:

Electrophilic ReactionReagentsExpected Major Product(s)
Nitration HNO₃ / H₂SO₄7-Nitro-4-(allyloxy)indane and 5-Nitro-4-(allyloxy)indane
Halogenation Br₂ / FeBr₃7-Bromo-4-(allyloxy)indane and 5-Bromo-4-(allyloxy)indane
Friedel-Crafts Acylation RCOCl / AlCl₃7-Acyl-4-(allyloxy)indane
Friedel-Crafts Alkylation RCl / AlCl₃7-Alkyl-4-(allyloxy)indane and 5-Alkyl-4-(allyloxy)indane

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution. Experimental verification is required.

It is important to note that strongly deactivating conditions or bulky electrophiles might alter this predicted selectivity. For instance, in related indane systems like indane-1,3-dione, direct electrophilic substitution on the aromatic ring is difficult, and post-functionalization is often required. mdpi.com However, the activating nature of the allyloxy group in this compound makes direct substitution more feasible.

Mechanisms of Functional Group Interconversions Involving Allyloxy and Indane Moieties of this compound

The allyloxy and indane moieties of this compound offer multiple sites for functional group interconversions (FGI), a key strategy in multistep organic synthesis. fiveable.mewikipedia.org

Reactions of the Allyloxy Group:

Ether Cleavage: The allyl ether can be cleaved to yield the corresponding phenol, 4-hydroxyindane. This is a common deprotection strategy. organic-chemistry.org Reagents like palladium catalysts combined with a nucleophile or reducing agent (e.g., Pd(PPh₃)₄/polymethylhydrosiloxane) are effective. organic-chemistry.org Strong acids like BBr₃ can also cleave the ether bond.

Isomerization of the Double Bond: The terminal double bond of the allyl group can be isomerized to the internal position to form a propenyl ether, 4-(prop-1-en-1-yloxy)indane. This is often achieved using a base like potassium tert-butoxide or transition metal catalysts. organic-chemistry.org The resulting enol ether is more labile and can be easily hydrolyzed to the corresponding phenol and propanal under mild acidic conditions.

Reactions of the Double Bond: The alkene functionality can undergo various addition reactions.

Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) would reduce the double bond to yield 4-(propyloxy)indane.

Dihydroxylation: Oxidation with reagents like osmium tetroxide (OsO₄) followed by hydrolysis would produce a diol, 3-(indan-4-yloxy)propane-1,2-diol.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive workup would cleave the double bond to give an aldehyde, 2-(indan-4-yloxy)acetaldehyde.

Reactions of the Indane Core:

Benzylic Oxidation: The methylene (B1212753) groups of the indane ring (C1 and C3) are at benzylic positions, making them susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize these positions. imperial.ac.uk For example, oxidation could potentially lead to the formation of 4-(allyloxy)indan-1-one. The selectivity of this oxidation would depend on the specific reagents and conditions used. Manganese dioxide (MnO₂) is known for its selectivity in oxidizing allylic and benzylic alcohols, and related reagents might show selectivity for benzylic C-H bonds. imperial.ac.uk

Theoretical and Computational Studies on 4 Allyloxy Indane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. nih.gov For 4-(Allyloxy)indane, these calculations can map out electron density distributions, identify reactive sites, and quantify electronic properties that dictate its behavior in chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govdovepress.com For a molecule like this compound, DFT calculations, commonly using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to perform geometry optimization to find the lowest energy structure. nih.gov

From the optimized geometry, a range of electronic properties can be determined. Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. physchemres.org

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution. dovepress.com In this compound, the MEP would likely show regions of negative potential (red/yellow) around the oxygen atom of the allyloxy group, indicating a site susceptible to electrophilic attack, while regions of positive potential (blue) would be expected around the hydrogen atoms. dovepress.com

Table 1: Hypothetical DFT-Calculated Properties for this compound (Calculated at the B3LYP/6-311G(d,p) level of theory)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.7 eVRelates to chemical stability and reactivity
Dipole Moment1.9 DMeasures overall polarity of the molecule

This is a hypothetical data table created for illustrative purposes based on typical values for similar organic molecules.

Ab initio methods are a class of quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. arxiv.orgarxiv.org While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide more accurate energy and property predictions, often referred to as the "gold standard" in computational chemistry. mdpi.com

For this compound, ab initio calculations would be particularly valuable for benchmarking the results obtained from DFT. For instance, the energy barrier for a chemical reaction, such as a rearrangement, could be calculated with high accuracy using CCSD(T) to validate the predictions from various DFT functionals. mdpi.com These methods provide a more rigorous description of electron correlation, which can be important for accurately modeling non-covalent interactions and transition states. mdpi.com

Conformational Analysis and Stereoelectronic Effects in this compound

The presence of the flexible allyloxy side chain (–O–CH₂–CH=CH₂) on the rigid indane ring means that this compound can exist in multiple conformations. libretexts.org Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov This can be achieved by systematically rotating the rotatable bonds (C-O, C-C) and calculating the energy at each step to map the potential energy surface.

The stability of different conformers is influenced by a combination of steric and stereoelectronic effects. wikipedia.org Steric hindrance may arise from unfavorable interactions between the allyl group and the indane ring. Stereoelectronic effects, such as hyperconjugation, involve the interaction of filled orbitals with adjacent empty or partially filled orbitals. researchgate.netnih.gov For example, an anti-periplanar arrangement of a C-H bond on the allyl group with the lone pair orbital of the ether oxygen could lead to a stabilizing interaction.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (CAr-O-Callyl-Callyl)Relative Energy (kcal/mol)Population at 298 K (%)
A~180° (anti)0.0075
B~60° (gauche)0.8520
C~0° (syn)3.505

This is a hypothetical data table created for illustrative purposes. The relative energies are representative of typical steric and electronic effects in similar ether compounds.

Computational Modeling of Reaction Mechanisms and Energetics

A key potential reaction for this compound is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement common to allyl aryl ethers. mdpi.com Computational modeling is an indispensable tool for elucidating the detailed mechanism and energetics of such transformations. rsc.org

The Claisen rearrangement of this compound would proceed through a cyclic transition state to form an ortho-allyl indanol. Locating and characterizing this transition state (TS) is a primary goal of computational reaction modeling. mdpi.com This is typically done using DFT or ab initio methods to find the first-order saddle point on the potential energy surface that connects the reactant and the product. mdpi.com

A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com The energy difference between the reactant and the transition state defines the activation energy (Ea) of the reaction.

Table 3: Hypothetical Transition State Properties for the Claisen Rearrangement of this compound

PropertyCalculated ValueDescription
Activation Energy (Ea)28.5 kcal/molEnergy barrier for the rearrangement
Imaginary Frequency-450 cm⁻¹Confirms the structure as a true transition state
Key Forming Bond Distance (C-C)2.1 ÅDistance between the two carbon atoms forming the new bond
Key Breaking Bond Distance (C-O)1.9 ÅDistance of the ether C-O bond being cleaved

This is a hypothetical data table with values estimated based on known Claisen rearrangement mechanisms.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net This analysis maps the minimum energy path downhill from the transition state to both the reactant and the product. The result is a reaction energy profile that visualizes the energy changes throughout the transformation.

For the Claisen rearrangement of this compound, the IRC analysis would confirm that the calculated transition state indeed connects the starting ether with the rearranged allyl-substituted indanol product. researchgate.net The analysis can also reveal if the reaction is synchronous (bonds breaking and forming simultaneously) or asynchronous, and whether any short-lived intermediates are formed along the reaction pathway. mdpi.com This detailed mechanistic insight is crucial for understanding and predicting the chemical behavior of the molecule.

Prediction of Spectroscopic Properties and Validation of Theoretical Models for this compound

The primary computational approach for predicting spectroscopic data is Density Functional Theory (DFT), often employed for its balance of accuracy and computational cost. mdpi.comresearchgate.net The process typically begins with the optimization of the molecule's ground-state geometry. Following this, various spectroscopic parameters are calculated. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts are commonly predicted using the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.comajol.info Infrared (IR) frequencies and intensities are determined by calculating the second derivatives of the energy with respect to atomic displacements. uc.pt Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, are typically calculated using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net

The validation of these theoretical models is a critical step. It involves comparing the predicted spectroscopic data with experimental results. For many organic molecules, a strong correlation between theoretical predictions and experimental observations has been established, lending confidence to the application of these methods to novel or less-studied compounds like this compound. mdpi.comacademie-sciences.fr

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. libretexts.org Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can provide a detailed picture of its magnetic environment. These predictions are typically performed using the GIAO method in conjunction with a DFT functional, such as B3LYP, and a suitable basis set. ajol.info The predicted chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Based on studies of analogous compounds like 4-allylanisole and other substituted indanes, the expected chemical shifts for this compound can be estimated. utah.edu The protons and carbons of the indane and allyloxy groups would exhibit characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311++G(d,p) with TMS as reference)

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
H (Allyl, =CH)5.95 - 6.10m
H (Allyl, =CH₂)5.20 - 5.40m
H (Allyl, OCH₂)4.50 - 4.65dt
H (Aromatic)6.70 - 7.20m
H (Indane, CH₂)2.80 - 3.00t
H (Indane, CH₂)2.00 - 2.20p

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311++G(d,p) with TMS as reference)

Atom NumberPredicted Chemical Shift (ppm)
C (Aromatic, C-O)155 - 158
C (Aromatic, CH)105 - 130
C (Aromatic, Quaternary)135 - 145
C (Allyl, =CH)132 - 135
C (Allyl, =CH₂)117 - 120
C (Allyl, OCH₂)68 - 72
C (Indane, CH₂)25 - 35

The validation of these theoretical NMR predictions would ideally involve comparison with experimental spectra. For similar molecules, the deviation between calculated and experimental shifts is generally small, providing a reliable means of spectral assignment. mdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. znaturforsch.com Theoretical IR spectra for this compound can be computed using DFT to determine the vibrational modes and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

The predicted IR spectrum of this compound would show characteristic absorption bands for the C-O-C ether linkage, the C=C bond of the allyl group, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the indane ring.

Table 3: Predicted Major IR Vibrational Frequencies for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 3000
C=C (Allyl) Stretch1640 - 1650
Aromatic C=C Stretch1580 - 1620, 1450 - 1500
C-O-C (Ether) Stretch1200 - 1250
=C-H (Allyl) Bend910 - 990

The comparison of such predicted IR spectra with experimental data for related molecules has shown excellent agreement, which supports the use of these computational methods for structural elucidation. uc.pt

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se TD-DFT calculations are the standard method for predicting the UV-Vis absorption spectra of organic compounds. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring. The presence of the allyloxy group may cause a slight shift in the absorption maxima compared to unsubstituted indane.

Table 4: Predicted UV-Vis Absorption for this compound (Calculated using TD-DFT/B3LYP/6-311++G(d,p))

Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π270 - 280~ 0.1 - 0.2
π → π210 - 220~ 0.3 - 0.5

The accuracy of TD-DFT in predicting UV-Vis spectra has been demonstrated for a wide range of aromatic compounds, making it a reliable tool for understanding the electronic properties of this compound. researchgate.netacademie-sciences.fr The validation of these theoretical models by comparing predicted spectra with experimental data for analogous compounds confirms their utility in spectroscopic analysis. nih.gov

Chemical Transformations and Derivatization Strategies for 4 Allyloxy Indane

Functionalization of the Indane Ring System of 4-(Allyloxy)indane

The aromatic ring of the indane moiety is susceptible to electrophilic substitution, and the position of substitution is strongly influenced by the existing substituents: the activating allyloxy group and the deactivating alkyl portion of the indane system.

The oxygen atom of the allyloxy group can be leveraged to direct metallation to specific positions on the aromatic ring, a strategy known as Directed ortho Metalation (DoM). In this approach, a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, is used to deprotonate one of the ortho positions (C-5 or C-7). The resulting organometallic intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups with high regioselectivity. The C-5 position is generally favored for metallation due to lesser steric hindrance compared to the C-7 position, which is flanked by the fused five-membered ring.

Table 1: Potential Directed Functionalization Reactions at the C-5 Position

Electrophile Reagent Example Resulting Functional Group Product Name
Carbon dioxide CO₂ Carboxylic acid This compound-5-carboxylic acid
Aldehydes/Ketones (CH₃)₂CO Hydroxyalkyl 2-(4-(Allyloxy)indan-5-yl)propan-2-ol
Alkyl halides CH₃I Alkyl 4-(Allyloxy)-5-methylindane
Silyl halides (CH₃)₃SiCl Silyl 4-(Allyloxy)-5-(trimethylsilyl)indane

Electrophilic aromatic substitution provides a direct method for introducing halogen and nitro groups onto the indane ring. The allyloxy group is a strong activating and ortho, para-directing group. Therefore, electrophilic attack is predicted to occur predominantly at the C-7 (para) and C-5 (ortho) positions. The electronic and steric properties of the electrophile and the reaction conditions can influence the ratio of ortho to para products.

Regioselective Halogenation: Mild halogenating agents are typically employed to achieve selective monohalogenation. N-Halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) in solvents like hexafluoroisopropanol (HFIP) or dimethylformamide (DMF) are effective for these transformations, often proceeding without the need for a strong Lewis acid catalyst. organic-chemistry.org

Regioselective Nitration: Nitration can be achieved using various nitrating agents. A classic method involves a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. To achieve higher regioselectivity and milder conditions, alternative methods such as using dilute nitric acid in an aqueous sodium dodecylsulfate medium can be employed. rsc.org These conditions often favor the formation of the C-7 nitro-substituted product due to steric hindrance at the C-5 position.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s)
Bromination N-Bromosuccinimide (NBS), CH₃CN 7-Bromo-4-(allyloxy)indane
Chlorination N-Chlorosuccinimide (NCS), CH₃CN 7-Chloro-4-(allyloxy)indane

Modifications of the Allyloxy Side Chain of this compound

The terminal double bond of the allyl group is a versatile functional handle that can undergo a wide variety of chemical transformations, including metathesis, oxidation, and reduction reactions.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. wikipedia.org For a terminal alkene like the allyl group in this compound, cross-metathesis (CM) is particularly useful. This reaction involves the exchange of substituents between two different olefins, catalyzed by transition metal complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. organic-chemistry.orgsigmaaldrich.com CM of this compound with a partner olefin can be used to extend the side chain and introduce new functional groups. The reaction equilibrium can often be driven forward by the removal of the volatile by-product, ethylene (B1197577) gas. organic-chemistry.org

Table 3: Examples of Cross-Metathesis Reactions

Partner Olefin Catalyst Expected Product
Methyl acrylate Grubbs' 2nd Gen. Methyl 4-(4-indanoxy)but-2-enoate
Styrene Grubbs' 2nd Gen. 4-((4-Phenylbut-2-en-1-yl)oxy)indane

The electron-rich double bond of the allyl group can be readily oxidized to form either an epoxide or a diol.

Epoxidation: This transformation involves the conversion of the alkene to a three-membered cyclic ether (epoxide or oxirane). A common and effective method is the Prilezhaev reaction, which utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. youtube.comyoutube.com The resulting product, 4-((oxiran-2-yl)methoxy)indane, is a valuable synthetic intermediate due to the reactivity of the strained epoxide ring towards nucleophilic ring-opening reactions. Phase-transfer catalysis can also be employed for epoxidation using hydrogen peroxide. researchgate.netnih.gov

Dihydroxylation: The allyl group can be converted into a vicinal diol (1,2-diol). This can be achieved through several methods. Syn-dihydroxylation, which adds two hydroxyl groups to the same face of the double bond, is commonly performed using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). researchgate.net Anti-dihydroxylation can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed hydrolytic ring-opening. youtube.com

Table 4: Oxidation Reactions of the Allyl Moiety

Reaction Reagents Functional Group Formed Product Name
Epoxidation m-CPBA, CH₂Cl₂ Epoxide 4-((Oxiran-2-yl)methoxy)indane
Syn-Dihydroxylation OsO₄ (cat.), NMO Diol 3-(4-Indanoxy)propane-1,2-diol

Catalytic Hydrogenation: The double bond of the allyl group can be selectively reduced in the presence of the aromatic indane ring. This is typically accomplished through catalytic hydrogenation, where the compound is exposed to hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). beilstein-journals.org This reaction proceeds under mild conditions and results in the formation of 4-(propyloxy)indane, effectively saturating the side chain.

Oxidation: Besides epoxidation and dihydroxylation, the allyl group is susceptible to other oxidative transformations. Allylic oxidation can introduce a hydroxyl group at the carbon adjacent to the double bond. wikipedia.org More aggressive oxidation can lead to cleavage of the double bond. Ozonolysis (O₃ followed by a reductive or oxidative workup) is a classic method for cleaving the double bond to yield an aldehyde, 4-indanoxyacetaldehyde (with a reductive workup using, for example, dimethyl sulfide).

Table 5: Hydrogenation and Oxidative Cleavage of the Allyloxy Group

Reaction Reagents Product Name
Hydrogenation H₂, Pd/C, Ethanol 4-(Propyloxy)indane

Development of Advanced Derivatization Methodologies for this compound

The structural framework of this compound, featuring a reactive allyl group and a modifiable indane core, presents a versatile scaffold for the development of complex molecular architectures. Advanced derivatization strategies move beyond simple modifications to employ powerful catalytic systems and explore less common reaction pathways, enabling the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. These methodologies focus on leveraging the inherent reactivity of both the aromatic system and the allylic ether moiety to achieve significant structural diversification.

Cross-Coupling Reactions at the Functionalized Indane Core

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a molecule like this compound, these reactions are typically performed on the aromatic portion of the indane core. This requires an initial functionalization step, most commonly halogenation (e.g., bromination or iodination) or conversion of a phenol (B47542) precursor to a triflate, to install a suitable leaving group for catalytic cycles.

Once functionalized, typically at positions 5, 6, or 7, the this compound scaffold can undergo a wide array of palladium-catalyzed cross-coupling reactions. nih.gov These transformations are highly valued for their functional group tolerance, which allows the sensitive allyloxy group to remain intact during the reaction. nih.gov

Key examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction couples the functionalized indane with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Heck-Miyaura Coupling: This reaction forms a C-C bond by coupling the indane derivative with an alkene, offering a direct route to vinylated indane structures. elsevierpure.com

Sonogashira Coupling: This method involves the coupling of the functionalized indane with a terminal alkyne, providing a powerful means to install alkynyl moieties onto the aromatic core. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the indane derivative with an amine, enabling the synthesis of various aniline-type derivatives.

The application of these reactions allows for the systematic modification of the electronic and steric properties of the indane core, leading to a diverse library of compounds derived from the parent this compound structure.

Table 1: Representative Cross-Coupling Reactions on a Functionalized this compound Scaffold

Reaction Name Coupling Partner Catalyst/Ligand (Typical) Product Type
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ Biaryl Derivative
Heck Styrene Pd(OAc)₂ / P(o-tol)₃ Stilbene Derivative
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI Diarylacetylene Derivative
Buchwald-Hartwig Morpholine Pd₂(dba)₃ / BINAP N-Aryl Derivative

Pericyclic Reactions Beyond Claisen Rearrangement

While the Claisen rearrangement is the most common thermally induced pericyclic reaction for aryl allyl ethers like this compound, other pericyclic pathways can be explored to generate unique molecular frameworks. dspmuranchi.ac.indspmuranchi.ac.in These alternative reactions often require specific substrate modifications, catalysts, or photochemical conditions to compete with or bypass the kinetically favorable nih.govnih.gov-sigmatropic Claisen pathway. acs.org

Ene Reaction: The allyl group in this compound can potentially participate as the "ene" component in an ene reaction. dspmuranchi.ac.in In an intramolecular variant, a tethered "enophile" (e.g., an aldehyde or an activated alkene) could react with the allyl group to form a new cyclic system. This transformation creates a new sigma bond and a new pi bond, often with a high degree of stereocontrol.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions offer a route to strained four-membered ring systems. libretexts.org Under UV irradiation, the allyl double bond could react with an appropriate alkene partner in an intermolecular fashion. Intramolecular versions are also conceivable if the indane core is substituted with a photosensitive alkene, leading to complex polycyclic structures.

1,3-Dipolar Cycloaddition: The allyl group can also act as a dipolarophile in a 1,3-dipolar cycloaddition. uchicago.eduyoutube.com This reaction involves a 1,3-dipole (such as a nitrile oxide, azide, or nitrone) reacting with the alkene of the allyl group to form a five-membered heterocyclic ring. This strategy is a powerful tool for introducing heteroatoms and building complex heterocyclic systems fused to or substituted on the indane scaffold. For instance, reacting this compound with a nitrile oxide would yield an isoxazoline (B3343090) derivative.

Intramolecular Diels-Alder (IMDA) Reaction: While the simple allyl group is not a diene, the indane core could be modified to contain a diene unit tethered to the allyloxy group. In such a designed substrate, an intramolecular [4+2] cycloaddition could occur between the diene and the allyl 'dienophile', leading to the rapid construction of intricate, bridged polycyclic systems. rsc.orgyoutube.com The feasibility of this reaction is highly dependent on the length and flexibility of the tether connecting the two reactive moieties.

These advanced pericyclic reactions, though less common than the Claisen rearrangement for this class of compounds, represent a frontier in the derivatization of this compound, offering pathways to structurally novel and complex molecules.

Table 2: Potential Pericyclic Reactions for this compound Beyond Claisen Rearrangement

Reaction Type Reactive Partner Conditions Resulting Structure
Ene Reaction Enophile (e.g., Aldehyde) Thermal / Lewis Acid Hydroxylated, cyclized derivative
[2+2] Cycloaddition Alkene Photochemical (hν) Cyclobutane derivative
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., Nitrile Oxide) Thermal Five-membered heterocycle (e.g., Isoxazoline)
Intramolecular Diels-Alder Tethered Diene Thermal Fused/Bridged polycyclic system

Synthetic Utility and Applications of 4 Allyloxy Indane As a Building Block

Precursor in the Synthesis of Polycyclic Aromatic Compounds

The strategic placement of the allyloxy group on the indane scaffold in 4-(Allyloxy)indane provides a unique opportunity for the construction of larger polycyclic aromatic systems. The allyl group can participate in a variety of cyclization reactions, effectively extending the aromatic core. One of the most common strategies involves the thermal or Lewis acid-catalyzed Claisen rearrangement of the allyl ether to the corresponding o-allyl phenol (B47542). This rearranged intermediate can then undergo further transformations, such as oxidative cyclization or ring-closing metathesis, to generate new fused ring systems.

For instance, the Claisen rearrangement of this compound would yield 5-allyl-indan-4-ol. This intermediate, possessing both a hydroxyl group and a terminal alkene, is primed for subsequent cyclization reactions. Treatment with an oxidizing agent could induce an intramolecular cyclization to form a furan (B31954) or pyran ring fused to the indane core. Alternatively, if a second alkene functionality is introduced into the molecule, ring-closing metathesis (RCM) can be employed to construct a new carbocyclic ring. The choice of catalyst and reaction conditions can be tailored to control the regioselectivity and stereoselectivity of these transformations, providing access to a range of structurally diverse polycyclic aromatic compounds.

While specific research detailing the extensive use of this compound in the synthesis of a broad library of polycyclic aromatic compounds is still emerging, the fundamental reactivity of the allyloxyindane moiety strongly supports its potential in this area. The principles of the Claisen rearrangement and subsequent cyclization reactions are well-established in organic synthesis, and their application to this compound represents a promising avenue for the construction of novel and complex aromatic architectures.

Role in Total Synthesis of Complex Organic Molecules

The utility of this compound as a building block extends to the total synthesis of complex natural products and other biologically active molecules. Its rigid bicyclic core can serve as a scaffold to which other functionalities and stereocenters can be appended in a controlled manner. The allyloxy group, in particular, can be leveraged in various ways throughout a synthetic sequence.

In the early stages of a total synthesis, the allyl group can serve as a protecting group for the phenolic hydroxyl of 4-hydroxyindane. Its stability to a wide range of reaction conditions, coupled with its facile removal under mild conditions using palladium catalysis, makes it an attractive choice for this purpose. This allows for chemical modifications to be performed on other parts of the molecule without affecting the sensitive phenol.

Furthermore, the allyl group can be a key participant in carbon-carbon bond-forming reactions that are crucial for elaborating the molecular framework. For example, the terminal alkene of the allyloxy group can undergo Heck reactions, hydroformylation, or cross-metathesis to introduce new carbon substituents. These reactions provide a powerful means of increasing molecular complexity and building up the carbon skeleton of the target molecule.

A key transformation that highlights the utility of the allyloxy group is the Claisen rearrangement, as mentioned previously. In the context of total synthesis, this rearrangement can be used to install an allyl group at the C5 position of the indane ring with concomitant formation of a hydroxyl group at C4. This transformation creates a new stereocenter if the indane is appropriately substituted and provides a handle for further functionalization. The resulting o-allyl phenol is a common motif in many natural products, and its generation from this compound provides a convergent and efficient entry into these molecular families.

Development of Novel Heterocyclic Systems Derived from this compound

The reactivity of the allyloxy group makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds. The double bond and the ether linkage of the allyloxy moiety can both participate in cyclization reactions to form new rings containing one or more heteroatoms.

One common approach involves the intramolecular cyclization of derivatives of this compound. For instance, epoxidation of the allyl double bond followed by intramolecular nucleophilic attack from the phenolic oxygen (after deprotection, if necessary) can lead to the formation of a fused dihydrofuran or dihydropyran ring. The stereochemistry of the epoxide can often be controlled using chiral epoxidation reagents, allowing for the stereoselective synthesis of the resulting heterocyclic product.

Another strategy involves the transformation of the allyl group into a different functional group that can then participate in a cyclization. For example, ozonolysis of the double bond can yield an aldehyde, which can then undergo a condensation reaction with a suitable nucleophile to form a new heterocyclic ring.

Furthermore, domino reactions involving the allyloxyindane core have been explored. For example, a palladium-catalyzed domino-Wacker-carbonylation reaction has been reported for a related compound, 1-(methallyloxy)indane-2-ol, to synthesize annulated tricyclic 1,4-dioxanes. clockss.org This type of reaction, where multiple bond-forming events occur in a single synthetic operation, is highly efficient and provides rapid access to complex heterocyclic systems. A similar strategy could be envisioned for this compound, where a Wacker-type oxidation of the allyl group generates a palladium-enol ether, which can then be trapped by the phenolic oxygen to form a new heterocyclic ring.

The following table summarizes some potential heterocyclic systems that could be derived from this compound and the key reactions involved.

Heterocyclic SystemKey Reaction(s)
Fused Dihydrofurans/DihydropyransIntramolecular cyclization of an epoxide or halohydrin
Fused PyridinesCondensation of a dicarbonyl intermediate with an amine
Fused 1,4-DioxanesDomino-Wacker-Carbonylation
Chromane DerivativesIntramolecular hydroalkoxylation

Exploitation in Chirality Transfer and Stereoselective Synthesis of Complex Architectures

The indane scaffold of this compound can be rendered chiral by the introduction of substituents on the cyclopentane (B165970) ring. When a chiral, enantiomerically pure form of a substituted this compound is used in a reaction, the stereochemistry of the starting material can influence the stereochemical outcome of the product. This process, known as chirality transfer, is a powerful tool in asymmetric synthesis.

One of the most effective ways to exploit chirality transfer with this compound derivatives is through the Claisen rearrangement. If the cyclopentane ring of the indane contains a stereocenter, the mdpi.commdpi.com-sigmatropic rearrangement of the allyl group from the oxygen atom to the C5 position of the indane ring can proceed with a high degree of diastereoselectivity. The stereochemistry of the newly formed stereocenter at the terminus of the allyl group is dictated by the existing stereocenter in the indane ring. This allows for the controlled installation of a new stereocenter in a predictable manner.

Furthermore, the allyloxy group itself can be used to introduce chirality. For example, an asymmetric dihydroxylation of the allyl double bond using a chiral osmium catalyst can generate a diol with high enantioselectivity. This chiral diol can then be used to direct subsequent reactions on the indane core or can be transformed into other chiral functionalities.

The use of chiral catalysts in conjunction with this compound provides another avenue for stereoselective synthesis. For example, an asymmetric Heck reaction could be used to couple the allyl group with an aryl or vinyl halide, with the chirality of the product being controlled by a chiral palladium catalyst. Similarly, asymmetric hydrogenation of the double bond could lead to a chiral propoxyindane derivative.

While specific, documented examples of extensive chirality transfer studies using this compound are limited in the current literature, the underlying principles of asymmetric synthesis strongly suggest its potential in this area. The combination of a rigid, chiral indane scaffold with the reactive and versatile allyloxy group provides a powerful platform for the stereoselective synthesis of complex and biologically important molecules. The development of new chiral catalysts and reagents will undoubtedly expand the scope of these transformations in the future.

Emerging Research Frontiers and Future Perspectives in 4 Allyloxy Indane Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes to 4-(Allyloxy)indane and its Derivatives

The primary route to this compound is the Williamson ether synthesis, a classic and reliable method involving the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org In this case, 4-hydroxyindane is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) to form the target ether. masterorganicchemistry.comyoutube.com

Traditional protocols often employ strong bases like sodium hydride (NaH) in anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). byjus.commasterorganicchemistry.com While effective, these conditions present challenges related to safety, cost, and environmental impact, prompting a shift towards greener and more sustainable alternatives. nih.gov

Emerging research focuses on methodologies that align with the principles of green chemistry, such as minimizing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govresearchgate.net One promising approach is the use of Phase-Transfer Catalysis (PTC). crdeepjournal.orgbiomedres.us PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous solution of a base and an organic solution of the substrate), often allowing for milder reaction conditions, the use of less hazardous and inexpensive bases like sodium hydroxide, and reduced solvent usage. researchgate.netacsgcipr.org

Another sustainable strategy involves the direct palladium-catalyzed O-allylation of 4-hydroxyindane with allyl alcohol. rsc.orgresearchgate.net This method is highly atom-economical as the only byproduct is water, representing a significant improvement over traditional methods that generate salt waste. researchgate.net

MethodReagents & CatalystSolventKey AdvantagesPotential Drawbacks
Traditional Williamson Synthesis4-Hydroxyindane, NaH, Allyl BromideAnhydrous THF/DMFHigh yield, reliableHazardous reagents (NaH), anhydrous conditions, salt byproduct
Phase-Transfer Catalysis (PTC)4-Hydroxyindane, NaOH (aq), Allyl Chloride, Quaternary Ammonium Salt (e.g., TBAB)Toluene/WaterMilder conditions, inexpensive base, improved safety, reduced organic solventCatalyst may require separation
Palladium-Catalyzed Allylation4-Hydroxyindane, Allyl Alcohol, Pd(0) catalyst, LigandTolueneHigh atom economy (water is the only byproduct), avoids halide reagentsCost of palladium catalyst and ligands
Metal-Free Arylation4-Hydroxyindane, Diaryliodonium Salt, NaOHWaterAvoids transition metals, mild conditions, environmentally friendly solventLimited availability and cost of diaryliodonium salts

Exploration of Novel Catalytic Systems for this compound Transformations

The chemical structure of this compound offers multiple sites for catalytic transformations, including the allyl group, the aromatic ring, and the C-O ether linkage. A cornerstone reaction of aryl allyl ethers is the Claisen rearrangement, a thermally or catalytically induced rsc.orgrsc.org-sigmatropic rearrangement that transforms this compound into 5-allyl-indan-4-ol. rsc.org While this reaction can occur thermally, catalysts such as Lewis acids can significantly accelerate the rate and control selectivity.

Modern catalysis research is focused on developing novel systems to expand the reaction scope beyond this classic transformation. Transition metal catalysis, in particular, offers a wealth of opportunities. rsc.org For instance, nickel-catalyzed cross-coupling reactions have been shown to activate robust C(aryl)-O bonds in aryl ethers, enabling their use as coupling partners. acs.org This could allow for the direct replacement of the allyloxy group of this compound with various nucleophiles.

Furthermore, the allyl group itself is a versatile handle for functionalization. Transition metal complexes derived from palladium, rhodium, and ruthenium can catalyze a wide array of reactions at the allylic position. nih.govresearchgate.netchempedia.info These include hydroarylation, allylic substitution, and other C-C and C-heteroatom bond-forming reactions, which could be used to introduce diverse functional groups onto the indane scaffold. researchgate.netuwindsor.carsc.org

Transformation TypeCatalytic SystemPotential Product(s) from this compoundResearch Goal
Claisen RearrangementLewis Acids (e.g., BCl₃, AlCl₃)5-Allyl-indan-4-olLowering reaction temperatures, improving regioselectivity
C-O Bond Activation/Cross-CouplingNi(0)/Ligand complexes4-Arylindane, 4-AlkylindaneDeveloping mild conditions for C-O bond cleavage and functionalization
Allylic C-H FunctionalizationPhotoredox/OrganocatalysisDerivatives functionalized at the allylic positionDirect arylation or alkylation of the allyl group without pre-functionalization
Hydroarylation of AlkeneRh(I) or Ru(II) complexesIndane substituted with an arylpropyl groupCatalytic C-H activation of another arene and addition across the double bond

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation of this compound Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, advanced spectroscopic and computational methods are essential for elucidating the intricate pathways of its reactions, particularly catalytic ones.

In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, allow for real-time monitoring of reaction progress. These methods can identify transient intermediates and provide kinetic data that are vital for distinguishing between proposed mechanisms. For example, in a catalytic cycle, these techniques could help identify catalyst resting states or key intermediates that are present in low concentrations.

Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. rsc.orgresearchgate.net DFT calculations can be used to map the potential energy surface of a reaction, providing detailed geometries and energies for reactants, transition states, intermediates, and products. rsc.orgacs.org For the Claisen rearrangement of this compound, DFT studies can clarify the concerted versus stepwise nature of the mechanism and predict the influence of substituents on the activation energy and regioselectivity. rsc.org Furthermore, rotational spectroscopy combined with computational chemistry can provide insights into the conformational preferences of flexible molecules like allyl ethers, which can influence their reactivity. nih.gov

Integration with Machine Learning and Artificial Intelligence in Reaction Design and Prediction for this compound Chemistry

One of the most promising applications is the prediction of reaction outcomes. rsc.org ML models, trained on large datasets of known reactions, can predict the major product, yield, and regioselectivity of a given transformation. nih.govresearchgate.netmit.edu For example, a model could be trained to predict the regioselectivity of C-H functionalization on the indane core or the aromatic ring of this compound under various catalytic conditions. nih.govrsc.org This predictive power allows chemists to prioritize experiments and avoid unpromising synthetic routes, saving significant time and resources. acs.org

AI is also revolutionizing catalyst design. catalysis-summit.comjoaiar.org By analyzing vast datasets of catalyst structures and performance metrics, ML algorithms can identify key descriptors that correlate with high activity and selectivity. arxiv.org This knowledge can then be used to propose novel, highly efficient catalysts for specific transformations of this compound. Generative models can even design entirely new catalyst structures that human chemists might not have considered. catalysis-summit.com The integration of AI into automated synthesis platforms creates a closed-loop system where AI designs experiments, a robot performs them, and the results are fed back to the AI to refine its models, dramatically accelerating the optimization cycle. eurekalert.org

Q & A

Basic: What are the recommended synthetic routes for 4-(Allyloxy)indane, and how can purity be optimized?

Answer:
To synthesize this compound, begin by referencing established protocols for analogous indane derivatives using databases like SciFinder or Reaxys to identify allylation or etherification strategies . A typical approach involves nucleophilic substitution of a hydroxyl group on indane with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimize purity by:

  • Conducting trial reactions to determine ideal stoichiometry and reaction time .
  • Using column chromatography with a hexane/ethyl acetate gradient for isolation.
  • Validating purity via HPLC (≥95% purity threshold) and comparing melting points with literature data if available .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : Confirm allyloxy group integration (e.g., allylic protons at δ 4.5–5.5 ppm) and indane backbone signals .
  • FT-IR : Verify C-O-C stretching (~1250 cm⁻¹) and absence of hydroxyl peaks.
  • Mass Spectrometry (EI/ESI) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₄O₂).
    For robust interpretation, cross-reference data with structurally similar compounds in databases like NIST Chemistry WebBook .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:
Contradictions often arise from methodological variability. To address this:

  • Replicate experiments under standardized conditions (e.g., TGA at 10°C/min in inert atmosphere) .
  • Analyze decomposition byproducts via GC-MS to identify degradation pathways.
  • Compare error margins using statistical tools (e.g., ANOVA for batch-to-batch variations) .
  • Publish raw data in appendices to facilitate cross-lab validation .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

Answer:

  • DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., transition-metal complexes).
  • Docking Studies : If applicable, assess binding affinities for biological targets.
    Validate computational results with experimental kinetic data (e.g., reaction rates under varying conditions) .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; install emergency showers/eyewash stations .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation or moisture degradation .
  • Disposal : Follow EPA guidelines for halogenated waste, avoiding environmental release .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Answer:

  • Hypothesis-Driven Design : Link structural modifications (e.g., substituent variations) to target biological pathways .
  • Controls : Include positive/negative controls (e.g., known inhibitors) and solvent-only blanks.
  • Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values.
  • Statistical Power : Calculate sample sizes using tools like G*Power to ensure reproducibility .

Data Analysis: What statistical methods are recommended for interpreting contradictory results in catalytic applications of this compound?

Answer:

  • Error Analysis : Quantify instrumental uncertainties (e.g., ±0.1°C for temperature sensors) and propagate errors .
  • Multivariate Regression : Identify confounding variables (e.g., solvent polarity, catalyst loading).
  • Meta-Analysis : Compare datasets across studies using platforms like RevMan to isolate trends .

Reproducibility: How can researchers ensure reproducibility of this compound synthesis reported in literature?

Answer:

  • Detailed Protocols : Document exact reagent grades, equipment models, and environmental conditions (e.g., humidity) .
  • Raw Data Sharing : Include chromatograms, spectral peaks, and crystallographic data (if available) in supplementary materials .
  • Independent Validation : Collaborate with third-party labs to replicate key steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.